molecular formula C19H21BrN6O2 B2536715 2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2034294-78-3

2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide

Cat. No. B2536715
CAS RN: 2034294-78-3
M. Wt: 445.321
InChI Key: SGVXIEBNFWOPHE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a triazolopyrazine ring, and a piperidine ring. These functional groups could potentially give the compound a range of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the triazolopyrazine and piperidine rings, followed by the introduction of the bromo and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would all be influenced by the presence of the bromo and methoxy groups, as well as the triazolopyrazine and piperidine rings .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound 2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide, due to its complex structure, is not directly mentioned in the available literature. However, research on similar compounds reveals a wide range of applications in medicinal chemistry, particularly in the synthesis of heterocyclic compounds with potential therapeutic effects. Studies have focused on developing new synthetic routes for benzamide-based heterocycles, demonstrating significant antiviral, antimicrobial, and antitumor activities. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against influenza A virus (subtype H5N1), indicating potential applications in antiviral drug development (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Antimicrobial and Antitumor Activities

Further research into similar chemical structures has explored their utility as building blocks for synthesizing compounds with noted antimicrobial and antitumor activities. This includes the development of substituted pyrazoles and pyrazolylisoxazoles, with some compounds exhibiting inhibitory effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, a standard in cancer treatment (S. Riyadh, 2011).

Insecticidal Applications

The synthesis of sulfonamide thiazole derivatives incorporating similar chemical frameworks has been investigated for their potential as insecticidal agents. These compounds were evaluated against the cotton leafworm, Spodoptera littoralis, showing potent toxic effects which could lead to new agricultural chemical developments (Nanees N. Soliman, M. Abd El Salam, A. Fadda, M. Abdelmotaal, 2020).

Pharmacological Potential

Exploratory studies in pharmacological contexts have synthesized and evaluated novel compounds for their potential therapeutic applications. For example, the synthesis of coumarin-benzotriazole hybrids was motivated by the search for new antimycobacterial agents against Mycobacterium tuberculosis, highlighting the versatility of these chemical structures in developing treatments for infectious diseases (Sachin P. Ambekar et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a risk of dust explosion. If it’s a liquid, it could pose a risk of fire or chemical burns .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-bromo-5-methoxy-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O2/c1-12-23-24-18-17(21-7-10-26(12)18)25-8-5-13(6-9-25)22-19(27)15-11-14(28-2)3-4-16(15)20/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVXIEBNFWOPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=C(C=CC(=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide

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